molecular formula C11H6BrN3OS B5830661 6-(3-bromophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile

6-(3-bromophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile

Cat. No.: B5830661
M. Wt: 308.16 g/mol
InChI Key: VJLXOZNMBDAUMK-UHFFFAOYSA-N
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Description

6-(3-bromophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group, a carbonitrile group, and a sulfanylidene group

Properties

IUPAC Name

6-(3-bromophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3OS/c12-7-3-1-2-6(4-7)9-8(5-13)10(16)15-11(17)14-9/h1-4H,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLXOZNMBDAUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C(=O)NC(=S)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with thiourea and malononitrile in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(3-bromophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-bromophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

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